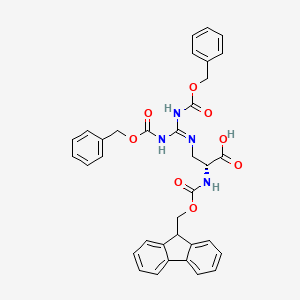
Fmoc-D-Alg(Z)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Alg(Z)2-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of D-alanine, modified with fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) protecting groups. These modifications make it a valuable tool in the field of organic chemistry, particularly in the synthesis of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Z)2-OH typically involves multiple steps. The starting material, D-alanine, is first protected with a fluorenylmethyloxycarbonyl group. This is achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The resulting Fmoc-D-alanine is then further modified by introducing benzyloxycarbonyl groups. This is done by reacting Fmoc-D-alanine with benzyloxycarbonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .
化学反应分析
Types of Reactions: Fmoc-D-Alg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, while the benzyloxycarbonyl groups can be removed under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides and proteins with specific sequences and structures .
科学研究应用
Chemistry: Fmoc-D-Alg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Peptides synthesized using this compound have applications in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
作用机制
Mechanism: The primary mechanism of action of Fmoc-D-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and benzyloxycarbonyl groups protect the amino and carboxyl groups of D-alanine, respectively, allowing for selective reactions at specific sites .
Molecular Targets and Pathways: The compound itself does not have direct biological targets. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, influencing biological pathways .
相似化合物的比较
Fmoc-D-Ala-OH: Similar to Fmoc-D-Alg(Z)2-OH but lacks the benzyloxycarbonyl groups.
Fmoc-L-Alg(Z)2-OH: The L-isomer of this compound, used in similar applications but with different stereochemistry.
Uniqueness: this compound is unique due to its dual protecting groups, which provide greater flexibility and control in peptide synthesis. The presence of both Fmoc and benzyloxycarbonyl groups allows for selective deprotection and coupling reactions, making it a versatile tool in organic synthesis .
属性
分子式 |
C35H32N4O8 |
|---|---|
分子量 |
636.6 g/mol |
IUPAC 名称 |
(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m1/s1 |
InChI 键 |
XCMJTCOTFNNPLQ-SSEXGKCCSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


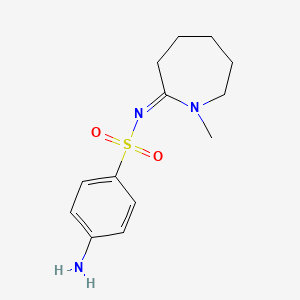
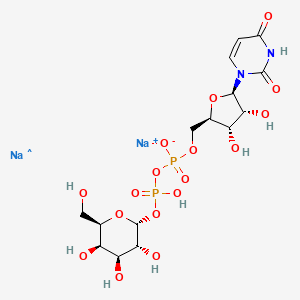
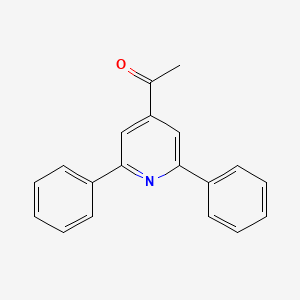
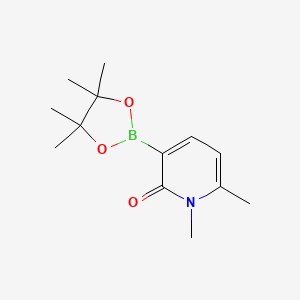
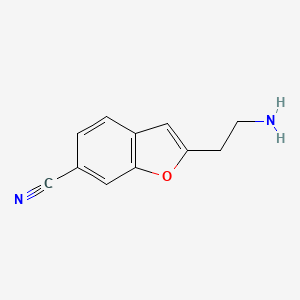
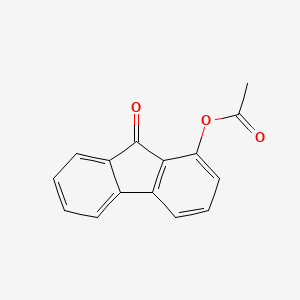
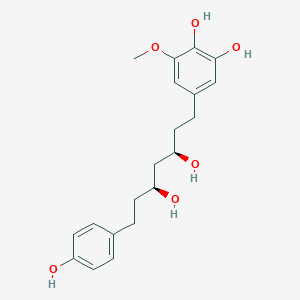


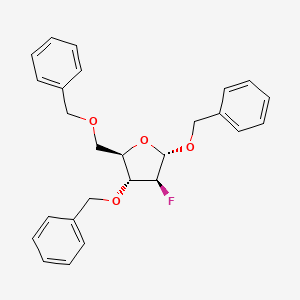
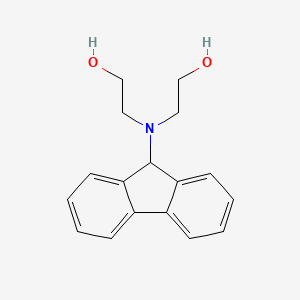
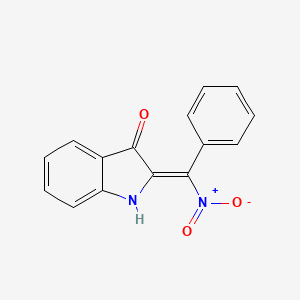
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)

